Product packaging for Methyl 4-methoxysalicylate(Cat. No.:CAS No. 5446-02-6)

Methyl 4-methoxysalicylate

Cat. No.: B046940
CAS No.: 5446-02-6
M. Wt: 182.17 g/mol
InChI Key: ZICRWXFGZCVTBZ-UHFFFAOYSA-N
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Description

Methyl 4-methoxysalicylate is a versatile organic ester and a derivative of salicylic acid, serving as a valuable synthetic intermediate and building block in numerous research applications. Its structure incorporates both a phenolic methyl ether and an aromatic methyl ester, making it a privileged scaffold for the synthesis of more complex molecules. In organic chemistry, it is frequently employed in the development of novel fragrance compounds, contributing woody, balsamic olfactory notes, and as a precursor for the synthesis of fine chemicals and pharmaceuticals. Its research value is further highlighted in medicinal chemistry, where it acts as a key intermediate for the preparation of analogs with potential biological activity, leveraging the salicylate core known for its pharmacophoric properties. The mechanism of action for the parent compound itself is primarily as a synthetic precursor; its methoxy and ester functional groups are amenable to various transformations, including hydrolysis, transesterification, and electrophilic substitution, allowing researchers to efficiently construct diverse chemical libraries. This reagent is essential for investigations in chemical synthesis, material science, and the development of novel active compounds, providing a high-purity, well-characterized starting material to ensure experimental reproducibility and reliability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O4 B046940 Methyl 4-methoxysalicylate CAS No. 5446-02-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-hydroxy-4-methoxybenzoate
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InChI

InChI=1S/C9H10O4/c1-12-6-3-4-7(8(10)5-6)9(11)13-2/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZICRWXFGZCVTBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00202860
Record name Methyl 4-methoxysalicylate
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Molecular Weight

182.17 g/mol
Source PubChem
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CAS No.

5446-02-6
Record name Methyl 4-methoxysalicylate
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Record name Methyl 4-methoxysalicylate
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Record name METHYL 4-METHOXYSALICYLATE
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Advanced Synthetic Methodologies and Derivatization Strategies for Methyl 4 Methoxysalicylate

Esterification Reactions and Optimizations for Methyl 4-methoxysalicylate Synthesis

The synthesis of this compound is most commonly achieved through the esterification of its parent carboxylic acid, 4-methoxysalicylic acid. ontosight.ai This process involves the reaction of the carboxylic acid with methanol (B129727) to form the corresponding methyl ester. ma.edu The reaction is an equilibrium process, and various strategies are employed to drive it towards the product side for higher yields. ma.eduuomustansiriyah.edu.iq

Acid-Catalyzed Approaches and Yield Enhancements

The Fischer-Speier esterification is a classical and widely used method for synthesizing esters, including this compound. ma.edumasterorganicchemistry.com This approach involves reacting 4-methoxysalicylic acid with an excess of methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). ma.edumasterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. ma.eduuomustansiriyah.edu.iq A tetrahedral intermediate is formed, followed by proton transfer and the elimination of a water molecule to yield the protonated ester. masterorganicchemistry.com Deprotonation of this species regenerates the acid catalyst and provides the final ester product. masterorganicchemistry.com

To enhance the yield, the reaction is often conducted under reflux conditions, and an excess of the alcohol (methanol) is used to shift the equilibrium towards the formation of the ester. ma.eduyoutube.com Another technique to drive the reaction to completion is the removal of water as it is formed. ma.eduuomustansiriyah.edu.iq

A specific preparation involves reacting 4-methoxysalicylic acid with dimethyl sulfate (B86663) in the presence of sodium bicarbonate in acetone (B3395972), which results in a high yield of 89.5% after recrystallization. prepchem.com

Table 1: Conditions for Acid-Catalyzed Synthesis of Salicylate (B1505791) Esters

Carboxylic Acid Alcohol/Reagent Catalyst Conditions Yield Reference
Salicylic (B10762653) Acid Methanol Sulfuric Acid Boil for 75 minutes Not specified ma.edu
4-Methoxysalicylic Acid Dimethyl Sulfate Sodium Bicarbonate Reflux in acetone for 20 hours 89.5% prepchem.com

This table is interactive. Click on the headers to sort the data.

Novel Catalytic Systems for this compound Production

Beyond traditional acid catalysis, novel systems have been developed to improve efficiency, selectivity, and environmental friendliness. One such method involves the use of a nonquaternizable tertiary amine as a catalyst for the esterification of hydroxybenzoic acids with halocarbons in a homogeneous liquid phase. google.com

Phase transfer catalysis represents another advanced strategy. In this method, salts of carboxylic acids are reacted with alkyl halides in an aqueous medium in the presence of a phase transfer catalyst. google.com This technique can be advantageous for achieving good conversion rates and selectivity, particularly in minimizing the potential O-alkylation side reaction. google.com

More recently, Methyl Salicylate itself has been employed as a selective and less toxic methylating agent for the esterification of various carboxylic acids. organic-chemistry.org This transformation is typically carried out in the presence of a base like potassium carbonate in a polar aprotic solvent such as N,N-dimethylacetamide (DMA) at elevated temperatures. organic-chemistry.org The intramolecular hydrogen bond within the Methyl Salicylate molecule is considered crucial for its reactivity in these reactions. organic-chemistry.org Solid base catalysts, such as magnesium oxide-zirconium dioxide (MgO-ZrO₂), have also shown high efficacy in related esterification reactions, suggesting their potential applicability. lpnu.ua

Functionalization of the Aromatic Core of this compound

The benzene (B151609) ring of this compound is rich in electrons, making it amenable to various electrophilic aromatic substitution reactions. This allows for the introduction of new functional groups, which can significantly alter the molecule's properties.

Alkylation and Acylation Strategies on the this compound Scaffold

The phenolic hydroxyl group of this compound can be readily alkylated. For instance, a series of benzyl-ether analogs were synthesized via a one-pot reaction between this compound and various substituted benzyl (B1604629) halides. stjohns.edu This O-alkylation is a straightforward method for introducing diverse structural motifs onto the salicylate core. stjohns.edunih.gov

C-acylation, the introduction of an acyl group directly onto the carbon skeleton of the aromatic ring, can be achieved through Friedel-Crafts-type reactions. While direct acylation of the this compound ring is less common in the literature reviewed, related C-acylation reactions have been performed on similar scaffolds. For example, trilithiated acetoacetanilides have been condensed with lithiated Methyl Salicylates, followed by acid-catalyzed cyclization, demonstrating a C-C bond-forming strategy at the aromatic ring. researchgate.net

Halogenation and Nitration of this compound Derivatives

Halogenation of salicylate derivatives typically occurs at the positions ortho and para to the activating hydroxyl group. researchgate.net For this compound, the directing effects of the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups would favor electrophilic substitution at the 3- and 5-positions. Studies on related salicylates show that halogenation with agents like chlorine or fluorine preferentially yields 3- and/or 5-halogenated products. researchgate.net

Nitration of the aromatic ring introduces a nitro group (-NO₂), a versatile functional group that can be further transformed. The nitration of 4-methoxysalicylic acid using a mixture of nitric acid and a zirconium-based catalyst has been shown to produce 5-nitro-4-methoxysalicylic acid. google.com Similarly, the nitration of the closely related methyl salicylate with iron(III) nitrate (B79036) can yield a mixture of 3-nitro and 5-nitro derivatives, with the product ratio influenced by the reaction conditions. ciac.jl.cn The use of nitric and sulfuric acids is a standard method for nitrating aromatic rings, where the generated nitronium ion (NO₂⁺) acts as the electrophile. aiinmr.com

Table 2: Regioselectivity in the Nitration of Salicylate Derivatives

Substrate Nitrating Agent Catalyst/Conditions Major Product(s) Reference
4-Methoxysalicylic Acid Nitric Acid Zirconium Compound 5-Nitro-4-methoxysalicylic acid google.com
Methyl Salicylate Iron(III) Nitrate Acidity/Basicity dependent 3-Nitro and 5-Nitro derivatives ciac.jl.cn

This table is interactive. Click on the headers to sort the data.

Diversification via Side Chain Modifications of this compound

The functional groups attached to the aromatic ring—the hydroxyl, methoxy, and methyl ester groups—offer numerous opportunities for chemical modification.

Demethylation of the 4-methoxy group is a common transformation. Reagents such as boron tribromide (BBr₃) are effective for cleaving the aryl-methyl ether bond to reveal a free hydroxyl group. nih.gov Another method involves using lithium iodide (LiI) in pyridine (B92270) at high temperatures to achieve demethylation. nih.gov

The ester group can be hydrolyzed back to a carboxylic acid through saponification. This is typically achieved by heating the ester with a base, such as lithium hydroxide (B78521) (LiOH) in a solvent mixture like aqueous tetrahydrofuran (B95107) (THF). nih.gov This transformation is useful for creating derivatives where a free carboxylic acid is required.

Synthesis of Complex Analogues Derived from this compound

The strategic functionalization of this compound enables the generation of diverse molecular scaffolds, moving beyond simple derivatives to complex analogues with potential applications in various fields of chemical research.

This compound has been utilized as a key starting material in the design and synthesis of non-xanthone analogues of the natural product α-mangostin. stjohns.edu Recognizing the pharmacological potential of α-mangostin, which possesses a rigid tricyclic xanthone (B1684191) core, researchers have developed more flexible derivatives that retain the essential hydroxybenzoate scaffold. stjohns.edu

This approach involved a one-pot chemical synthesis to produce a series of benzyl-ether analogues. The synthesis is noted for its simplicity and suitability for large-scale preparation. stjohns.edu The methodology allows for the introduction of various benzyl and alkyl groups at the 2-position of the this compound core, facilitating extensive medicinal chemistry exploration. stjohns.edu Eight distinct benzyl-ether analogues were prepared with various substituents at the 4-position of the aryl ring in relatively high yields (around 70%). stjohns.edu

Table 1: Synthesized Non-Xanthone Benzyl-Ether Analogues

Core Structure Modification Synthetic Approach

While this compound is the ester, its corresponding carboxylic acid, 4-methoxysalicylic acid, is a pivotal synthon for creating heterocyclic structures, specifically 1,3,4-oxadiazole (B1194373) derivatives. nih.govselleckchem.com This class of compounds is of significant interest in chemical and pharmaceutical research. The synthetic pathway to these derivatives typically begins with 4-methoxysalicylic acid. researchgate.net

A general and convenient method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles involves the oxidative cyclization of aroylhydrazones, which are derived from the corresponding salicylic acids. researchgate.net In one reported series, 4-methoxysalicylic acid was used to prepare hydrazides, which were then reacted further to yield a range of 1,3,4-oxadiazole derivatives. nih.govresearchgate.net These syntheses highlight the utility of the salicylic acid moiety in building five-membered heterocyclic rings. researchgate.net

Table 2: Examples of 1,3,4-Oxadiazole Derivatives from Salicylic Acid Precursors

Precursor Resulting Scaffold Key Synthetic Step
4-Methoxysalicylic Acid 2,5-disubstituted-1,3,4-oxadiazole Formation of hydrazides followed by cyclization. researchgate.net

A related sulphur-containing analogue, methyl 4-methoxythiosalicylate, serves as the starting point for the synthesis of the benzisothiazol-3-one scaffold. nih.gov This heterocyclic system is a component of molecules developed as positive allosteric modulators for the metabotropic glutamate (B1630785) subtype 2 receptor. nih.gov

The synthetic sequence is initiated by converting methyl 4-methoxythiosalicylate into an amide derivative by treating it with a corresponding amine in the presence of trimethylaluminum. nih.govnih.gov The crucial cyclization step to form the benzisothiazol-3-one ring is achieved through a phenyliodine(III) bis(trifluoroacetate) (PIFA)-mediated reaction. This process involves the in situ formation of an N-acylnitrenium ion, which is then intramolecularly trapped by the thiol moiety. nih.govnih.gov Subsequent demethylation of the methoxy group, for instance using boron tribromide (BBr₃), yields the final hydroxylated scaffold, which can be further functionalized. nih.govnih.gov

Table 3: Synthetic Scheme for Benzisothiazol-3-one Scaffold

Starting Material Intermediate 1 Intermediate 2 Final Scaffold
Methyl 4-methoxythiosalicylate Amide derivative Cyclized benzisothiazol-3-one derivative Demethylated benzisothiazol-3-one

| Reagents | Amine, Trimethylaluminum | PIFA | BBr₃ |

Stereoselective Synthesis Involving this compound Intermediates

The utility of this compound extends to the complex and highly controlled field of stereoselective synthesis. It has been documented as a key building block in the enantioselective synthesis of the bioactive natural products (+)-coriandrone A and (+)-coriandrone B. sigmaaldrich.com

The incorporation of this compound into the synthetic route allows for the precise construction of chiral centers, demonstrating its value as an intermediate in preparing enantiomerically pure compounds. This application underscores the importance of simple, readily available aromatic compounds in assembling complex, three-dimensional molecular structures with specific stereochemistry.

Spectroscopic Characterization and Computational Chemistry of Methyl 4 Methoxysalicylate and Its Analogues

Advanced Spectroscopic Techniques for Structural Elucidation of Methyl 4-methoxysalicylate

The precise structure of this compound can be determined using a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecule's atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment.thegoodscentscompany.comfarmaceut.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis.chemicalbook.com

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals for each set of non-equivalent protons in the molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the protons.

The ¹H NMR spectrum of this compound typically shows the following signals:

A singlet for the methyl ester protons (-COOCH₃).

A singlet for the methoxy (B1213986) group protons (-OCH₃) attached to the aromatic ring.

A series of signals in the aromatic region corresponding to the three protons on the benzene (B151609) ring. The specific splitting patterns (e.g., doublets, doublet of doublets) arise from spin-spin coupling between adjacent protons and are crucial for determining their relative positions on the ring.

A singlet for the hydroxyl proton (-OH), which can sometimes be broad and its chemical shift can vary depending on the solvent and concentration.

Table 1: ¹H NMR Chemical Shift Data for this compound

Proton Chemical Shift (δ, ppm) Multiplicity
-COOCH₃~3.9Singlet
-OCH₃~3.8Singlet
Aromatic-H~6.4 - 7.8Multiplet
-OHVariableSinglet (broad)

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis.tcichemicals.com

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. oregonstate.edu Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

Key signals in the ¹³C NMR spectrum include:

A signal for the carbonyl carbon of the ester group, typically found in the 160-185 ppm region. chemguide.co.uk

Signals for the six carbons of the aromatic ring, with their chemical shifts influenced by the attached substituents (hydroxyl, methoxy, and methyl ester groups). The carbon attached to the oxygen of the methoxy group and the carbon attached to the hydroxyl group will have distinct chemical shifts. yale.edu

A signal for the carbon of the methyl ester group.

A signal for the carbon of the methoxy group.

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon Chemical Shift (δ, ppm)
C=O (Ester)~170
Aromatic C-O~164
Aromatic C-OH~162
Aromatic C-H~100 - 132
Aromatic C-COOCH₃~105
-OCH₃~55
-COOCH₃~52

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions. Quaternary carbons (those without attached hydrogens) often show weaker signals. oregonstate.edu

Vibrational Spectroscopy for Molecular Dynamics and Interactions

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide valuable insights into the functional groups and molecular vibrations within this compound.

Fourier Transform Infrared (FTIR) Spectroscopy and Peak Assignments.thegoodscentscompany.comchemicalbook.comoregonstate.edu

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups. docbrown.info

Key characteristic absorption bands in the FTIR spectrum of this compound include:

A broad O-H stretching band for the hydroxyl group, typically in the range of 3300-2500 cm⁻¹. The broadness is due to hydrogen bonding. docbrown.info

C-H stretching vibrations for the aromatic ring and the methyl groups, usually observed around 3100-2850 cm⁻¹. docbrown.info

A strong C=O stretching band for the ester carbonyl group, typically appearing around 1700-1680 cm⁻¹. docbrown.info

C=C stretching vibrations within the aromatic ring, which give rise to peaks in the 1600-1450 cm⁻¹ region. docbrown.info

C-O stretching vibrations for the ester and ether linkages, observed in the 1300-1000 cm⁻¹ region. researchgate.net

Table 3: FTIR Peak Assignments for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3200 (broad)O-H StretchHydroxyl (-OH)
~3000C-H StretchAromatic & Methyl
~1680C=O StretchEster Carbonyl
~1600, ~1500C=C StretchAromatic Ring
~1250, ~1150C-O StretchEster & Ether

Note: The exact peak positions can be influenced by the physical state of the sample (e.g., solid, liquid, or in solution). nist.gov

Raman Spectroscopy Applications.thegoodscentscompany.com

Raman spectroscopy is a complementary technique to FTIR that also probes molecular vibrations. It relies on the inelastic scattering of monochromatic light. While some vibrations are strong in FTIR, others may be more prominent in the Raman spectrum, providing a more complete picture of the molecule's vibrational modes.

For this compound, Raman spectroscopy can be particularly useful for:

Observing the symmetric vibrations of the aromatic ring, which are often strong in Raman spectra.

Characterizing the C=C and C-C stretching modes within the benzene ring.

Identifying the molecule in complex mixtures or in solid-state formulations, as it can be performed directly on intact samples with minimal preparation. nih.govnih.gov

The Raman spectrum of a related compound, methyl salicylate (B1505791), shows characteristic peaks that can be used as a reference for interpreting the spectrum of this compound. researchgate.net The presence of the additional methoxy group in this compound will lead to some shifts and additional peaks in the spectrum, aiding in its specific identification. southernscientific.co.uk

Terahertz Time-Domain Spectroscopy (THz-TDS) for Isomer Differentiation and Weak Interactions (of Methoxysalicylic Acid Isomers)

Terahertz time-domain spectroscopy (THz-TDS) has emerged as a powerful non-destructive technique for distinguishing between isomers of methoxysalicylic acid. researchgate.netnih.gov This method probes the low-frequency vibrational modes of molecules, which are highly sensitive to subtle differences in molecular structure and intermolecular interactions. academax.com

A study investigating 3-, 4-, and 6-methoxysalicylic acid using THz-TDS in the 0.4–3.0 THz range demonstrated distinct characteristic absorption spectra for each isomer. researchgate.netaip.org These differences in the THz spectra, including the shape, intensity, and position of absorption peaks, allow for their accurate identification. aip.orgresearchgate.net For instance, the absorption peak of 6-methoxysalicylic acid at 1.18 THz corresponds to offset peaks in 3-methoxysalicylic acid (0.96 THz) and 4-methoxysalicylic acid (1.48 THz). aip.org Conversely, absorption peaks around 2.43-2.46 THz show high consistency among the three isomers, indicating similar vibrational modes in that region. aip.orgaip.org

Computational methods, such as density functional theory (DFT), have been employed to simulate the THz spectra of these isomers, showing good agreement with experimental results. researchgate.netresearchgate.net These calculations, combined with potential energy distribution (PED) analysis, help to assign the observed absorption peaks to specific molecular vibrational modes. researchgate.netresearchgate.net

Furthermore, THz-TDS, in conjunction with computational analyses like the interaction region indicator (IRI) and energy decomposition analysis based on forcefield (EDA-FF), provides insights into the weak intermolecular interactions within the crystal structures of these isomers. aip.orgresearchgate.net Studies have shown that van der Waals interactions are the dominant type of weak interaction in 3-, 4-, and 6-methoxysalicylic acid, with dispersion forces being the main contributor. aip.orgresearchgate.net While there are slight variations in the intra- and inter-molecular weak hydrogen bonds among the isomers, these subtle differences contribute to their unique THz spectral fingerprints. aip.orgresearchgate.net

Table 1: Experimental and Simulated THz Absorption Peaks of Methoxysalicylic Acid Isomers

IsomerExperimental Peak (THz)Simulated Peak (THz)
3-methoxysalicylic acid0.96-
1.22 (shoulder)-
2.43-
4-methoxysalicylic acid1.48-
1.68 (shoulder)-
2.46-
6-methoxysalicylic acid1.18-
2.46-

Data sourced from a study on the chemical bonds and weak interactions of methoxysalicylic acid isomers. aip.orgaip.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the fragmentation patterns of this compound. The electron ionization (EI) mass spectrum of this compound provides a fingerprint of its fragmentation, which is crucial for its identification. nist.gov The molecular weight of this compound is 182.17 g/mol . nih.govscbt.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used method for the analysis of volatile and semi-volatile compounds like this compound. ncsu.edu This technique separates the components of a mixture before they are introduced to the mass spectrometer for detection and identification. ncsu.edu

GC-MS has been instrumental in identifying this compound in various natural sources. For example, it was identified as a major component (37.1%) in the volatile oil of Primula veris subsp. columnae flowers. ncsu.edu It has also been reported in Periploca sepium. nih.gov The Kovats retention index, a parameter used in gas chromatography to standardize retention times, has been determined for this compound on different types of columns. nih.gov

The analysis of complex mixtures, such as those from lignin (B12514952) depolymerization, can be aided by techniques like positive matrix factorization applied to GC/MS data. This approach helps to identify groups of compounds with similar fragmentation patterns, which can include derivatives of methoxybenzoic acid. rsc.org For derivatized samples, such as the trimethylsilyl (B98337) (TMS) derivative of this compound, GC-MS analysis is also employed. nist.gov

MS-MS and Ion Trap Techniques

While specific MS-MS and ion trap data for this compound is not extensively detailed in the provided context, these techniques are powerful tools for structural elucidation. MS-MS, or tandem mass spectrometry, involves multiple stages of mass analysis, typically to fragment a specific ion and analyze its fragments. This provides more detailed structural information than a single stage of mass spectrometry. Ion trap mass spectrometers can perform multiple fragmentation experiments sequentially, offering a wealth of structural data.

Electronic Absorption and Luminescence Spectroscopy

Electronic absorption and luminescence spectroscopy provide valuable information about the electronic transitions and excited-state properties of this compound and its analogs.

Ultraviolet (UV) Excitation and Emission Properties

Methyl salicylate and its derivatives, including this compound, exhibit characteristic absorption in the ultraviolet-visible (UV-Vis) region due to their conjugated π-electron systems. mdpi.com The UV-Vis absorption spectrum of methyl salicylate typically shows a prominent peak between 230-240 nm, attributed to a π-π* transition of the aromatic ring, and a broader band in the 280-330 nm range, assigned to an n-π* transition. mdpi.com

The fluorescence properties of these compounds are of significant interest. For instance, the photophysical properties of thiophene-modified salicylate derivatives have been investigated, showing strong luminescence in the 380–500 nm range upon UV excitation. researchgate.net In a study of a copper complex for glyphosate (B1671968) detection, a derivative of this compound was synthesized, and its fluorescence properties were central to the sensing mechanism. myu-group.co.jp

Dual Fluorescence Phenomena and Excited-State Proton Transfer (ESIPT) Dynamics

A fascinating aspect of some salicylic (B10762653) acid derivatives is the phenomenon of dual fluorescence, which is often linked to Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.net In this process, upon electronic excitation, a proton is transferred from the hydroxyl group to the carbonyl oxygen, leading to the formation of a keto-tautomer which then fluoresces at a different wavelength than the original enol form. researchgate.net

While methyl salicylate itself is known to exhibit dual fluorescence, the specific ESIPT dynamics of this compound are not as extensively documented in the provided results. researchgate.netrsc.org However, studies on related compounds provide valuable insights. For example, research on 5-methoxysalicylic acid in the presence of diethyl ether revealed that ESIPT occurs very rapidly, faster than fluorescence, leading to an equilibrium between the normal and tautomeric excited states before emission. acs.orgnih.gov The subsequent relaxation of the complex leads to a dynamic Stokes shift of the tautomeric fluorescence band. acs.orgnih.gov

In another example, dual emissions, including fluorescence and phosphorescence, were observed in luminescent tetranuclear zinc(II) clusters containing a methyl-5-iodo-3-methoxysalicylate ligand. nih.govacs.orgnih.gov At room temperature, a crystalline sample of the ligand, methyl-5-iodo-3-methoxysalicylate, showed light blue fluorescence with a maximum at 473 nm. nih.govacs.org Upon cooling to 77 K, in addition to the fluorescence band, a strong green phosphorescence appeared with emission maxima between 510-522 nm. nih.govacs.orgnih.gov This was attributed to internal and external heavy-atom effects from the iodine substitutions and intermolecular halogen interactions. nih.govacs.orgnih.gov

Table 2: Photophysical Properties of a Methyl-5-iodo-3-methoxysalicylate Ligand and its Zinc(II) Clusters at 77 K

CompoundEmission Maxima (nm)Quantum Yield (Φem)Average Lifetime (τav) (ms)
HLI 473--
Cluster 1 425, 5100.280.78
Cluster 2 438, 5220.470.95
Cluster 3 430, 5150.350.85

Data adapted from a study on dual emission in luminescent tetranuclear zinc(II) clusters. nih.govacs.orgnih.gov

Quantum Chemical Calculations and Theoretical Modeling

The intricate photophysical and photochemical properties of this compound and its analogues are extensively investigated using a suite of quantum chemical calculations and theoretical modeling techniques. These computational approaches provide a molecular-level understanding of their electronic structure, vibrational characteristics, and the dynamics of processes such as intramolecular proton transfer and intermolecular interactions.

Density Functional Theory (DFT) has proven to be a robust method for investigating the electronic structure and vibrational properties of this compound and its analogues. acs.orggmu.edunih.gov DFT calculations, often employing hybrid functionals like B3LYP, are utilized to optimize the ground-state geometries and predict vibrational frequencies. mdpi.com For instance, studies on methoxysalicylic acid isomers, which are close analogues, have successfully used DFT to calculate and assign characteristic absorption peaks in the terahertz (THz) region, showing good agreement with experimental spectra. aip.org These calculations help in understanding how the substitution pattern, such as the position of the methoxy group, influences the molecular structure and its vibrational landscape.

Energetic and vibrational analyses of methyl salicylate isomers, another important analogue, have been performed using DFT. gmu.edunih.gov These studies have identified multiple stable isomers in the ground state and have been instrumental in assigning experimental infrared (IR) spectra. gmu.edu The calculated vibrational spectra for the most stable isomers of methyl salicylate show excellent agreement with gas-phase IR experiments. gmu.eduacs.org Such computational studies provide a detailed assignment of vibrational modes, including O-H stretching, C-H stretching, and various bending and torsional modes of the aromatic ring and substituent groups. gmu.eduaip.org

The following table summarizes representative calculated vibrational frequencies for a related compound, 4-methoxysalicylic acid, from a DFT study.

Experimental THz Peak (THz)Simulated THz Peak (THz)Vibrational Mode Description
0.700.61Bond length stretching and bond angle bending
1.481.51Bond length stretching and bond angle bending
2.462.50Bond length stretching and bond angle bending

Data derived from a study on methoxysalicylic acid isomers. aip.orgaip.org

To accurately describe the photochemistry of molecules like this compound, which involves electronically excited states, more advanced computational methods are required. The Complete Active Space Self-Consistent Field (CASSCF) and the second-order perturbation theory corrected (CASPT2) methods are powerful tools for studying excited-state potential energy surfaces and identifying deactivation pathways. acs.orgresearchgate.netresearchgate.net

For methyl salicylate, a close analogue, the combination of quantum mechanics (specifically CASPT2//CASSCF) and molecular mechanics (MM) has been employed to explore its excited-state intramolecular proton transfer (ESIPT) and subsequent relaxation mechanisms in solution. researchgate.net These calculations have elucidated several nonradiative relaxation pathways from the initially populated excited state (S1). One major pathway involves the ESIPT process to form a tautomer, which then decays back to the ground state (S0) via a conical intersection. researchgate.net Another deactivation channel involves intersystem crossing (ISC) to a triplet state (T1), which can then relax back to the S0 state. researchgate.net

These high-level calculations are crucial for understanding the photostability and fluorescence properties of these compounds. The topography of the potential energy surfaces, including the location of minima, transition states, and conical intersections, governs the competition between different deactivation channels, such as fluorescence, intersystem crossing, and internal conversion. researchgate.netresearchgate.net

A key photochemical process in this compound and its analogues is intramolecular proton transfer (IPT), particularly in the excited state (ESIPT). researchgate.netresearchgate.net Computational studies are essential for elucidating the detailed mechanism of this ultrafast reaction. The ESIPT process involves the transfer of the phenolic proton to the carbonyl oxygen of the ester group, leading to the formation of a transient tautomer. researchgate.net

Theoretical investigations on methyl salicylate have shown that upon photoexcitation to the S1 state, the ESIPT occurs rapidly, leading to a keto-enol tautomerization. researchgate.net The resulting tautomer is responsible for the large Stokes-shifted fluorescence observed experimentally. researchgate.net The potential energy profile for this process, calculated using methods like CASPT2//CASSCF, reveals the energetic landscape of the transfer, including the presence or absence of an energy barrier. acs.orgresearchgate.net Following the ESIPT, the molecule can relax back to the initial ground state form through a ground-state intramolecular proton transfer (GSIPT). researchgate.net

The study of the potential energy surfaces for both the ground and excited states provides a comprehensive picture of the entire photochemical cycle, from photoexcitation to the final relaxation back to the initial state. acs.orgresearchgate.net

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time evolution of molecular systems, providing insights into intermolecular interactions and the influence of the environment. researchgate.netwhiterose.ac.uk For this compound, MD simulations can be employed to understand its behavior in different solvents and its interactions with other molecules, such as in biological systems or at interfaces. researchgate.netacs.org

MD simulations can reveal the dynamics of hydrogen bonding between the solute and solvent molecules, which can significantly influence the compound's properties and reactivity. researchgate.net For example, simulations can show how water molecules or other polar solvents interact with the hydroxyl and carbonyl groups of this compound, affecting the intramolecular hydrogen bond and potentially the ESIPT process.

To gain a deeper understanding of the nature of intermolecular forces, Energy Decomposition Analysis based on Force Fields (EDA-FF) can be utilized. This method partitions the total interaction energy between molecules into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion (van der Waals) interactions. aip.orgresearchgate.net

A study on methoxysalicylic acid isomers employed EDA-FF to analyze the weak interactions within their crystal structures. aip.org The analysis revealed that the dominant type of weak interaction was the van der Waals interaction, with dispersion forces being the main contributor. aip.org The study also identified slight differences in the intra- and intermolecular weak hydrogen bonds among the isomers. aip.org

The following table presents a conceptual breakdown of interaction energies as would be determined by an EDA-FF analysis.

Interaction ComponentDescriptionTypical Contribution
ElectrostaticInteraction between the static charge distributions of the molecules.Attractive or Repulsive
Exchange-RepulsionPauli repulsion arising from the overlap of electron clouds.Repulsive
PolarizationInductive effects due to the distortion of electron clouds in the presence of other molecules.Attractive
DispersionAttractive forces arising from instantaneous fluctuations in electron density (van der Waals forces).Attractive

This table provides a general overview of the components of interaction energy in EDA-FF.

Pharmacological and Biological Activities of Methyl 4 Methoxysalicylate and Its Derivatives

Anti-inflammatory and Analgesic Research

Derivatives of methyl salicylate (B1505791) have demonstrated significant anti-inflammatory and analgesic properties in various experimental models. This activity is largely attributed to their ability to interfere with the biochemical pathways that drive the inflammatory response.

The anti-inflammatory effects of methyl salicylate derivatives are significantly linked to their capacity to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins—key mediators of inflammation and pain asianpubs.orgekb.eg.

One notable derivative, Methyl Salicylate 2-O-β-D-lactoside (MSL), has been shown to non-selectively inhibit COX activity, with a more potent inhibitory effect on COX-2, the inducible enzyme primarily associated with inflammation chemimpex.com. This mechanism is similar to that of many non-steroidal anti-inflammatory drugs (NSAIDs) asianpubs.orghud.ac.uk.

Furthermore, various derivatives have been shown to suppress the production of critical pro-inflammatory cytokines. Studies on methyl salicylate glycosides and piperazine (B1678402) derivatives have demonstrated a dose-dependent reduction in the release of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in macrophage cell models stimulated by lipopolysaccharide (LPS) hud.ac.ukresearchgate.net. For instance, certain methyl salicylate glycosides significantly suppressed the accumulation of nitric oxide (NO), another important inflammatory mediator, with inhibitory rates exceeding 50% at a concentration of 3.0 μg/mL researchgate.net. The anti-inflammatory activities of some synthesized methyl salicylate derivatives bearing a piperazine moiety were found to be higher than that of aspirin and comparable to indomethacin at the same dosage hud.ac.uk.

Table 1: Inhibitory Effects of Methyl Salicylate Derivatives on Inflammatory Mediators
DerivativeTarget MediatorModelKey FindingSource
Methyl Salicylate 2-O-β-D-lactoside (MSL)COX-1 and COX-2In vitro enzyme assayNon-selective COX inhibition, more potent against COX-2. chemimpex.com
Methyl Salicylate Glycosides (J12122, J12123)TNF-α, IL-1β, IL-6LPS-induced RAW264.7 macrophagesDose-dependently inhibited cytokine production. researchgate.net
Methyl Salicylate Glycosides (J12122, J12123)Nitric Oxide (NO)LPS-induced RAW264.7 macrophagesInhibitory rates of 56.20% and 51.72% at 3.0 μg/mL. researchgate.net
Methyl Salicylate-Piperazine Derivatives (M15, M16)Inflammation (general)Carrageenan-induced paw edema in miceActivity was equal to or greater than indomethacin and aspirin. hud.ac.uk
Methyl Salicylate-Piperazine Derivative (M16)COX-2, TNF-α, IL-6LPS-induced RAW264.7 macrophagesAttenuated COX-2 up-regulation and inhibited cytokine release. hud.ac.uk

The potential of methyl salicylate derivatives in managing joint-related inflammatory conditions, such as rheumatoid arthritis, has been explored. Research using a mouse model of collagen-induced arthritis (CIA) has provided insights into their mechanisms of action in preserving joint health chemimpex.com.

In these studies, treatment with Methyl Salicylate 2-O-β-D-lactoside (MSL) after the onset of arthritis significantly prevented the progression of the disease. This therapeutic effect was achieved by suppressing the inflammatory response and subsequent joint destruction chemimpex.com. Mechanistically, MSL was found to block the activation of the nuclear factor-kappa B (NF-κB) signalling pathway. It inhibited the phosphorylation of key proteins like IκBα and p65, which prevents the translocation of NF-κB into the nucleus to transcribe pro-inflammatory genes chemimpex.com. This action within the joint tissues leads to a significant decrease in the production of TNF-α and IL-1β, thereby reducing inflammation and protecting cartilage and bone chemimpex.com.

Antimicrobial Efficacy

Methyl 4-methoxysalicylate is found in various plants known for their traditional use in treating infections nih.govjrmds.in. While direct studies on the antimicrobial spectrum of the pure compound are limited, research on plant extracts containing it and on structurally similar molecules provides evidence of its potential antimicrobial activities.

This compound has been identified as a component in plant extracts that exhibit antimicrobial properties ekb.egnih.gov. For example, it is a phytochemical constituent of Hemidesmus indicus, a plant whose extracts have shown antibacterial activity nih.gov. However, the specific contribution of this compound to this activity has not been fully elucidated.

Research on compounds with a high degree of structural similarity provides insight into potential mechanisms. Studies on 2-hydroxy-4-methoxybenzaldehyde, which differs only by its functional group (an aldehyde instead of a methyl ester), have shown it possesses antibacterial efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The mechanism of action for this related compound involves targeting and disrupting the bacterial cell membrane.

The specific antifungal activity of this compound is not extensively documented in dedicated studies. The compound is mentioned in patents and chemical literature related to antifungal agents, but specific data on its efficacy, spectrum of activity against fungal pathogens, and potential mechanisms are not well-defined in the reviewed scientific literature googleapis.comgoogle.comgoogleapis.comusp.br. Further research is required to determine if this compound or its derivatives possess clinically relevant antifungal properties.

Antioxidant Properties and Reactive Oxygen Species Scavenging

Phenolic compounds are well-known for their antioxidant capabilities, and this compound is no exception. Its chemical structure allows it to participate in reactions that neutralize harmful free radicals.

The compound is recognized for its antioxidant properties and is utilized in cosmetic and skincare formulations to help protect the skin from oxidative stress chemimpex.com. Oxidative stress is caused by an imbalance of reactive oxygen species (ROS), which can damage cells. The ability of this compound to scavenge these reactive species is a key aspect of its protective function.

Studies on derivatives, such as methyl salicylate glycosides, have confirmed their ability to reduce levels of ROS induced by inflammatory stimuli like LPS researchgate.net. Research on other related natural compounds, such as those isolated from Chinese lichen, also supports the high antioxidant potential of this class of molecules asianpubs.org. The mechanism of action is believed to involve the donation of a hydrogen atom from the phenolic hydroxyl group to stabilize free radicals, thereby terminating damaging chain reactions.

Immunosuppressive Effects and Molecular Mechanisms

Based on the available scientific literature, there is no specific information regarding the immunosuppressive effects of this compound or its direct derivatives.

Induction of Apoptosis in Activated Lymph Node Cells

No research findings were identified that describe the induction of apoptosis in activated lymph node cells by this compound.

Inhibition of PI3Kγ Pathway Activity

There is no available data from the search results detailing the inhibition of the PI3Kγ pathway by this compound.

Antiplatelet Activity and Antithrombotic Potential

Scientific literature detailing the antiplatelet activity or antithrombotic potential of this compound is not available in the provided search results.

Potential in Dermatology and Skin Care Applications (related to 4-methoxysalicylic acid potassium salt)

A derivative, Potassium 4-methoxysalicylate (4MSK), has been identified as a skin lightening agent approved for use in quasi-drugs in Japan since 2003. nih.govresearchgate.net Its mechanism of action involves targeting both melanocytes and keratinocytes to improve hyperpigmentation. nih.govnih.gov

Regulation of Keratinocyte Differentiation and Melanin Deposition

Potassium 4-methoxysalicylate (4MSK) demonstrates a significant role in dermatological applications through its dual-action mechanism. It not only suppresses melanin production by inhibiting tyrosinase, a key enzyme in melanogenesis, but also regulates the differentiation of epidermal keratinocytes. nih.govresearchgate.net In vitro studies have shown that 4MSK promotes the gene expression of differentiation markers in human keratinocytes. nih.govresearchgate.net This action helps to correct atypical hyperplasia and dyskeratosis in the epidermis.

By improving the keratinization process, 4MSK facilitates the smooth exfoliation of accumulated melanin from the stratum corneum. shiseido.com This acceleration of epidermal turnover, combined with the direct suppression of melanin synthesis, contributes to the reduction of skin pigmentation. researchgate.net A clinical study demonstrated the efficacy of a 4MSK formulation, which significantly increased skin lightness in both pigmented and non-pigmented areas of the cheek. nih.govresearchgate.net

Table 1: Summary of Clinical Efficacy of 4MSK Formulation

ParameterOutcomeSource
Skin Lightness (L value)*Statistically significant increase in both pigmented and non-pigmented areas compared to placebo. nih.govresearchgate.net
Desquamation Area Ratio Significantly reduced on the cheek, indicating improved exfoliation. nih.govresearchgate.net
Melanin Content Significantly suppressed in cultured human melanocytes and 3D epidermal models. nih.govresearchgate.net

Exfoliation and Acne Treatment Considerations

The activity of Potassium 4-methoxysalicylate (4MSK) in promoting a healthy keratinization process is central to its exfoliating properties. By regulating keratinocyte differentiation, 4MSK helps to thin the stratum corneum and accelerates the shedding of keratinocytes, which aids in the removal of deposited melanin. shiseido.com This results in smoother skin and a reduction in the desquamation area ratio on the skin's surface. nih.gov While its primary documented use is for hyperpigmentation, its ability to promote exfoliation suggests potential utility in skincare products aimed at improving skin texture. shiseido.com As a derivative of salicylic (B10762653) acid, a well-known agent in acne treatments, 4MSK's function in regulating keratinization could be a consideration for addressing conditions involving follicular hyperkeratosis, though direct studies on its efficacy for acne are not specified. nih.gov

Insecticidal Activity and Structure-Activity Relationships

While direct and extensive research on the insecticidal activity of this compound is not abundant in publicly available scientific literature, an understanding of its potential can be extrapolated from studies on structurally related compounds, such as methyl salicylate and other substituted aromatic esters. The principles of structure-activity relationships (SAR) allow for informed hypotheses regarding how the specific arrangement of functional groups in this compound might contribute to its insecticidal properties.

Methyl salicylate, the parent compound lacking the 4-methoxy group, has demonstrated notable insecticidal and repellent activities against a variety of insect species. This suggests that the salicylate scaffold itself is a key contributor to its bioactivity. The insecticidal efficacy of aromatic compounds is often influenced by the nature and position of substituents on the benzene (B151609) ring. These modifications can alter the compound's lipophilicity, electronic properties, and steric interactions with biological targets in insects, thereby affecting its toxicity and mode of action.

In the case of this compound, the presence of a methoxy (B1213986) group at the C-4 position of the benzene ring is a significant structural feature. Methoxy substitution has been shown to modulate the insecticidal activity of various classes of organic compounds. For instance, studies on other aromatic compounds have indicated that the position of the methoxy group can be a critical determinant of insecticidal potency.

Research on methoxy-substituted benzaldehydes and their derivatives has revealed that these compounds can exhibit antifeedant activities against certain insect pests. While not direct evidence of the insecticidal action of this compound, it highlights the potential for methoxy-substituted aromatics to interfere with insect behavior and physiology.

Furthermore, investigations into the structure-activity relationships of 4-thiazolidinones, a class of compounds with insecticidal properties, have explored the impact of various substituents on the phenyl ring. In these studies, methoxy-substituted analogs displayed a range of insecticidal activities, indicating that the electronic effects of the methoxy group can influence the compound's interaction with its target site.

Another structurally similar compound, 4-methoxybenzoic acid (also known as p-anisic acid), has been reported to possess insect repellent and ovicidal properties. This suggests that the 4-methoxybenzoyl moiety, which is related to the 4-methoxysalicylate structure, may contribute to pest-deterring effects.

The following table summarizes the insecticidal or related activities of compounds structurally related to this compound, providing a basis for understanding its potential in this area.

Compound NameStructural Relationship to this compoundObserved Activity
Methyl salicylateParent compound (lacks the 4-methoxy group)Insecticidal and repellent
Methoxy-substituted benzaldehydesAromatic aldehydes with methoxy groupsAntifeedant
Methoxy-substituted 4-thiazolidinonesHeterocyclic compounds with methoxy-substituted phenyl ringsVarying insecticidal activity
4-Methoxybenzoic acidStructurally similar benzoic acid derivativeInsect repellent and ovicide

Structure Activity Relationship Sar Elucidation for Methyl 4 Methoxysalicylate Derivatives

Impact of Substituent Effects on Biological Activity

The biological activity of methyl 4-methoxysalicylate derivatives can be significantly altered by the introduction, modification, or repositioning of various substituents on the aromatic ring. These changes can influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn affect its interaction with biological targets.

A hypothetical data table illustrating the potential impact of different substituents on a specific biological activity (e.g., enzyme inhibition) of a this compound scaffold is presented below. This table is for illustrative purposes to demonstrate how SAR data is typically represented.

CompoundR1 SubstituentR2 SubstituentBiological Activity (IC50, µM)
MMS-01-OCH3-H15.2
MMS-02-OH-H25.8
MMS-03-OCH3-Cl8.5
MMS-04-OCH3-NO25.1
MMS-05-H-H50.7

This is a hypothetical data table created for illustrative purposes.

Role of the Aromatic Ring and Functional Groups in Pharmacological Efficacy

The aromatic ring of this compound serves as a fundamental scaffold for the attachment of key functional groups and plays a direct role in interacting with biological targets, often through hydrophobic and π-π stacking interactions. The rigidity and planarity of the benzene (B151609) ring are crucial for orienting the functional groups in a specific spatial arrangement for optimal binding.

The key functional groups of this compound that are critical for its pharmacological effects include:

Hydroxyl Group (-OH): This group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the active site of target proteins. The acidity of this phenolic hydroxyl group can also be important for its mechanism of action.

Methyl Ester Group (-COOCH3): This group can act as a hydrogen bond acceptor and its size and orientation can influence how the molecule fits into a binding pocket. The ester functionality may also be susceptible to hydrolysis by esterases in vivo, potentially leading to the formation of the corresponding carboxylic acid, which may have a different biological activity profile.

The synergistic interplay of these functional groups on the aromatic scaffold is essential for the pharmacological efficacy of this compound and its derivatives.

Conformational Equilibria and Intramolecular Hydrogen Bonding in Activity Modulation

The three-dimensional conformation of this compound derivatives is a critical determinant of their biological activity. The molecule is not static and can exist in various conformations due to the rotation of single bonds. The relative stability of these conformers is influenced by factors such as steric hindrance and intramolecular interactions, particularly hydrogen bonding.

An intramolecular hydrogen bond can form between the hydroxyl group at the 2-position and the carbonyl oxygen of the methyl ester group. This interaction can lock the molecule into a more planar and rigid conformation, which may be the preferred conformation for binding to a specific biological target. The strength of this intramolecular hydrogen bond can be influenced by the solvent environment and the presence of other substituents on the aromatic ring.

The equilibrium between the conformation with the intramolecular hydrogen bond and other "open" conformations can be a key factor in modulating the biological activity. In a protic solvent, the intramolecular hydrogen bond may be disrupted in favor of forming intermolecular hydrogen bonds with the solvent molecules. This dynamic equilibrium highlights the importance of considering the conformational flexibility of these molecules when studying their SAR.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. These studies are invaluable for understanding the specific interactions between this compound derivatives and their biological targets at a molecular level.

In a typical molecular docking study, a three-dimensional model of the target protein is used to create a virtual binding site. The this compound derivative is then computationally "docked" into this site in various possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

These studies can reveal key binding interactions, such as:

Hydrogen bonds between the hydroxyl and methoxy (B1213986) groups of the ligand and specific amino acid residues in the binding pocket.

Hydrophobic interactions between the aromatic ring of the ligand and nonpolar residues of the target.

π-π stacking interactions between the aromatic ring of the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein.

The insights gained from molecular docking can guide the rational design of new derivatives with improved potency and selectivity. For example, if a docking study reveals an unoccupied hydrophobic pocket in the binding site, a new derivative could be designed with a lipophilic substituent that can occupy this pocket and enhance binding affinity.

A hypothetical data table summarizing the results of a molecular docking study is presented below.

CompoundDocking Score (kcal/mol)Key Interacting ResiduesHydrogen Bonds
MMS-01-8.2Tyr234, Ser156, Phe3452
MMS-02-7.5Tyr234, Ser1563
MMS-03-9.1Tyr234, Ser156, Phe345, Leu3482
MMS-04-9.8Tyr234, Ser156, Phe345, Arg1203
MMS-05-6.4Tyr2341

This is a hypothetical data table created for illustrative purposes.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of this compound derivatives, QSAR models can be developed to predict the activity of new, unsynthesized compounds.

To build a QSAR model, a dataset of compounds with known biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), and topological features (e.g., molecular connectivity indices).

Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then used to develop an equation that correlates the molecular descriptors with the biological activity. A robust QSAR model should be able to accurately predict the activity of compounds that were not used in the model development process.

For instance, a QSAR study on substituted naphthalenes' metabolites, which share some structural similarities with salicylate (B1505791) derivatives, could provide insights into the types of descriptors that are important for predicting their biological effects. These models can be a powerful tool in the drug discovery process, allowing for the virtual screening of large libraries of compounds and prioritizing the synthesis of the most promising candidates.

Applications and Translational Research of Methyl 4 Methoxysalicylate in Pharmaceutical Development

Methyl 4-methoxysalicylate as a Precursor in Drug Synthesis

The unique arrangement of functional groups on the aromatic ring of this compound makes it a suitable starting material for the synthesis of more complex molecules with therapeutic potential. Researchers have utilized this compound in the enantioselective synthesis of bioactive natural products, highlighting its utility as a versatile chemical scaffold.

Intermediate for Anti-inflammatory Medications

While direct synthesis of commercial anti-inflammatory drugs from this compound is not widely documented, the closely related compound methyl salicylate (B1505791) has been used to synthesize a new series of derivatives with potent anti-inflammatory activities. In one study, methyl salicylate was reacted with 3-chloro-1,2-epoxypropane to form an intermediate, which was then coupled with various aryl carboxylic acids and piperazine (B1678402) to generate a library of methyl salicylate derivatives.

The anti-inflammatory effects of these synthesized compounds were evaluated in vivo using xylol-induced ear edema and carrageenan-induced paw edema models in mice. The results, as summarized in the table below, demonstrated that several of the synthesized derivatives exhibited significant anti-inflammatory activity, with some compounds showing efficacy comparable to or even exceeding that of the standard anti-inflammatory drug, aspirin.

CompoundInhibition of Xylol-Induced Ear Edema (%)Inhibition of Carrageenan-Induced Paw Edema (%)
Aspirin (100 mg/kg) 55.245.8
Compound M2 68.458.2
Compound M14 72.162.5
Compound M15 75.868.3
Compound M16 78.371.4

These findings underscore the potential of the salicylate scaffold, and by extension, derivatives of this compound, in the development of novel anti-inflammatory agents.

Precursor for Analgesic Agents

The structural motif of salicylic (B10762653) acid and its esters is a well-established pharmacophore for analgesic activity. While direct synthesis of mainstream analgesics from this compound is not extensively reported, its potential as a precursor is evident from the synthesis of structurally related compounds with pain-relieving properties. For instance, a series of methyl 1-R-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylates, which can be considered derivatives of salicylic acid, have been synthesized and shown to possess significant analgesic effects.

The synthesis of these compounds involves the reaction of ortho-aminoacetophenone with methyl (chlorosulfonyl)acetate, followed by heterocyclization and subsequent N-alkylation. Although this specific example does not start from this compound, the resulting structures highlight the therapeutic potential of modified salicylate cores in the discovery of new analgesic drugs. The development of synthetic routes starting from this compound to create novel analgesic compounds remains an area for future research.

Role in Cardiovascular Drug Development

Salicylic acid and its derivatives have long been recognized for their cardiovascular benefits, primarily due to their antiplatelet effects. The use of this compound as a precursor in the synthesis of cardiovascular drugs is an area of active investigation. While specific examples of commercially available cardiovascular drugs synthesized directly from this compound are not readily found in the literature, the potential for its use is significant.

The chemical structure of this compound could be modified to produce compounds that target various aspects of cardiovascular disease, such as thrombosis and inflammation. For example, the synthesis of novel o-acyl salicylic acid derivatives bearing a nitric oxide (NO) donor moiety has been reported for the potential prevention and treatment of thrombotic cardiovascular events. sci-hub.se These compounds are designed to inhibit platelet aggregation and thrombosis. sci-hub.se Given its structural similarity, this compound could serve as a starting material for analogous compounds with potential applications in cardiovascular medicine.

Formulation Science and Delivery Systems for this compound Analogs

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its formulation and delivery to the target site. For analogs and derivatives of this compound, formulation science plays a crucial role in optimizing their therapeutic potential.

Enhancement of Skin Delivery for Hydrophilic Drugs (Methyl Salicylate)

Methyl salicylate, a close analog of this compound, is a widely used topical analgesic. Its effectiveness is often limited by its ability to permeate the skin barrier. To address this, various formulation strategies have been developed to enhance its skin delivery.

One study investigated the effect of different solvents on the skin permeation of methyl salicylate in a topical patch formulation. The cumulative amount of methyl salicylate that permeated the skin over 24 hours was measured for different solvent systems.

SolventCumulative Amount Permeated (µg/cm²) over 24h
Propylene (B89431) Glycol (PG) ~90
Transcutol® ~30
Isopropyl Myristate (IPM) ~9
Labrasol® ~52
Plurol® Oleique CC 497 ~65
Maisine® CC ~23

The results indicated that propylene glycol significantly enhanced the skin permeation of methyl salicylate. nih.govmdpi.com Further studies have explored the use of penetration enhancers, such as menthol (B31143), in transdermal patches to improve drug delivery. researchgate.net These formulation approaches for methyl salicylate provide valuable insights for the development of topical delivery systems for other hydrophilic drugs, including potential future derivatives of this compound.

Optimization of Bioavailability and Brain Penetration for Derivatives (e.g., mGluR2 PAMs)

For derivatives of this compound that are designed to act on the central nervous system (CNS), optimizing bioavailability and brain penetration is a critical challenge. The blood-brain barrier (BBB) restricts the entry of many small molecules into the brain. Positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2) are a class of drugs being investigated for the treatment of neurological and psychiatric disorders. The development of orally active mGluR2 PAMs with good brain penetration is a key objective in this field.

Strategies to improve the brain availability of CNS drug candidates include modifying the physicochemical properties of the molecule to increase lipophilicity and reduce efflux by transporters at the BBB. researchgate.netacs.orgsemanticscholar.org For example, structural modifications such as the introduction of lipophilic groups or the masking of polar functional groups can enhance BBB penetration. acs.orgsemanticscholar.org Additionally, formulation strategies using nanocarriers like lipid-based nanoparticles or polymeric nanoparticles are being explored to improve the delivery of small molecules to the brain. nih.gov These approaches could be applied to optimize the pharmacokinetic properties of future CNS-active drugs derived from a this compound scaffold.

Development of Novel Therapeutic Solutions based on this compound Scaffold

The structural framework of this compound, a substituted derivative of salicylic acid, presents a compelling starting point for the discovery and development of novel therapeutic agents. While direct derivatization of this compound is an emerging area of research, the broader class of salicylates has a long and successful history in medicinal chemistry, most notably with the development of aspirin. The core structure of this compound offers several reactive sites that can be chemically modified to create a diverse library of new compounds with potentially enhanced biological activities and improved pharmacokinetic profiles.

The exploration of salicylate derivatives has led to the identification of compounds with significant therapeutic potential, particularly in the realm of anti-inflammatory agents. Although not direct derivatives of this compound, these examples provide a strong rationale for its use as a foundational scaffold in drug discovery programs.

One notable area of investigation has been the synthesis of methyl salicylate derivatives incorporating a piperazine moiety. A series of these compounds demonstrated potent in vivo anti-inflammatory activities when tested in models of xylol-induced ear edema and carrageenan-induced paw edema in mice. mdpi.comresearchgate.net The results indicated that all synthesized compounds in the series exhibited significant anti-inflammatory effects. mdpi.comresearchgate.net

Further in vitro studies on selected compounds from this series revealed their ability to modulate key inflammatory pathways. For instance, one of the more active compounds was found to significantly inhibit the release of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. mdpi.comresearchgate.net This inhibition was observed to be dose-dependent. Additionally, the compound was shown to reduce the LPS-induced upregulation of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. mdpi.comresearchgate.net

Another promising avenue of research has focused on natural product derivatives of methyl salicylate. Methyl salicylate 2-O-β-D-lactoside (MSL), a compound isolated from the traditional Chinese medicinal plant Gaultheria yunnanensis (Franch.) Rehder, has shown significant anti-inflammatory properties. nih.gov In studies involving fibroblast-like synoviocytes (FLS), which play a crucial role in the pathogenesis of rheumatoid arthritis, MSL demonstrated a concentration-dependent inhibition of the production of IL-1β and IL-6 induced by TNF-α. nih.gov

These findings from structurally related methyl salicylate derivatives underscore the therapeutic potential that could be unlocked by utilizing the this compound scaffold. The methoxy (B1213986) group at the 4-position of the benzene (B151609) ring in this compound can influence the electronic and lipophilic properties of the molecule, potentially leading to derivatives with unique pharmacological profiles compared to other salicylates. The development of novel synthetic methodologies to modify the this compound core is a critical step towards realizing this potential and generating new chemical entities for a range of therapeutic applications.

Compound ClassScaffoldKey ModificationsObserved Biological Activity
Piperazine-containing salicylatesMethyl salicylateAddition of a piperazine moietyPotent in vivo anti-inflammatory effects
Inhibition of IL-6 and TNF-α release
Attenuation of COX-2 upregulation
Natural product derivativesMethyl salicylateLactoside glycosylationInhibition of TNF-α-induced IL-1β and IL-6 production

Methyl 4 Methoxysalicylate in Chemical Ecology and Environmental Studies

While research directly focusing on Methyl 4-methoxysalicylate in ecological and environmental contexts is specific, extensive studies on the closely related and widely emitted plant volatile, Methyl Salicylate (B1505791) (MeSA), provide critical insights into the potential roles and fate of such compounds. The following sections detail the ecological functions and environmental chemistry of MeSA as a model for understanding related methoxylated salicylates.

Advanced Analytical Methodologies for Detection and Quantification of Methyl 4 Methoxysalicylate in Complex Matrices

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone of analytical separation for compounds like Methyl 4-methoxysalicylate from intricate mixtures. The choice between gas and liquid chromatography is primarily dictated by the analyte's volatility and thermal stability.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC) is a well-suited technique for the analysis of volatile and semi-volatile compounds such as this compound. The NIST Chemistry WebBook lists GC data for this compound, indicating its applicability. nist.gov In GC, the compound is vaporized and separated based on its partitioning between a gaseous mobile phase (typically an inert gas like helium or nitrogen) and a stationary phase within a capillary column. researchgate.net For related salicylates, GC methods often employ fused silica (B1680970) columns with various stationary phases, and detection is commonly achieved using a Flame Ionization Detector (FID), which is sensitive to most carbon-containing compounds. researchgate.netijcpa.in

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for compounds that may not be sufficiently volatile or that are thermally labile. turkjps.org For salicylates, reversed-phase HPLC (RP-HPLC) is the most common approach. turkjps.orgekb.eg In this mode, a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, such as a mixture of methanol (B129727) or acetonitrile (B52724) and water, often with pH modifiers like acetic or phosphoric acid. turkjps.orgekb.egsielc.com Detection is frequently performed using a Diode-Array Detector (DAD) or a UV detector, with specific wavelengths chosen to maximize sensitivity for the analyte. turkjps.orgnih.gov

Table 1: Illustrative Chromatographic Conditions for Salicylate (B1505791) Analysis
TechniqueColumn TypeMobile Phase / Carrier GasDetectorExample Application
Gas Chromatography (GC)Fused silica capillary column (e.g., DB-FFAP) ijcpa.inNitrogen or Helium researchgate.netijcpa.inFlame Ionization Detector (FID) researchgate.netSimultaneous analysis of methyl salicylate, camphor, and menthol (B31143) in ointments. researchgate.netijcpa.in
High-Performance Liquid Chromatography (HPLC)Reversed-Phase C8 or C18 ekb.egaimspress.comMethanol/Water or Acetonitrile/Water mixtures, often with acid modifiers. turkjps.orgaimspress.comDiode-Array Detection (DAD) or UV Detector turkjps.orgnih.govDetermination of methyl salicylate in pharmaceutical creams and traditional medicines. turkjps.orgaimspress.com

Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis

For the analysis of volatile compounds like this compound in complex solid or liquid samples, Headspace Solid-Phase Microextraction (HS-SPME) is a powerful, solvent-free sample preparation technique. d-nb.infoiljs.org.ng This method integrates sampling, extraction, and concentration into a single step. d-nb.info

In HS-SPME, a fused silica fiber coated with a polymeric stationary phase is exposed to the headspace (the gas phase above the sample) in a sealed vial. nih.gov Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. iljs.org.ng After an equilibrium period, the fiber is withdrawn and transferred directly to the injector of a gas chromatograph for thermal desorption and analysis. nih.gov The efficiency of the extraction is influenced by several factors, including the type of fiber coating, extraction time and temperature, sample agitation, and the ionic strength of the matrix. iljs.org.ngmdpi.com For instance, adding salt can "salt out" analytes, increasing their volatility and improving extraction efficiency. iljs.org.ng

Table 2: Key Parameters in HS-SPME Optimization
ParameterDescriptionEffect on Extraction
Fiber CoatingThe type of polymer on the fiber (e.g., PDMS, CAR/PDMS/DVB) determines the selectivity for different analytes. iljs.org.ngnih.govThe coating must be matched to the polarity and volatility of the target analyte to maximize adsorption.
Extraction TemperatureHigher temperatures increase the vapor pressure of analytes, facilitating their transfer to the headspace. mdpi.comAn optimal temperature must be found, as excessively high temperatures can negatively affect the partitioning equilibrium. mdpi.com
Extraction TimeThe duration the fiber is exposed to the headspace.Sufficient time is needed to allow the analyte concentration on the fiber to reach equilibrium or a steady state. mdpi.com
Ionic StrengthThe addition of salt (e.g., NaCl) to the sample matrix.Increases the activity coefficient of organic analytes in aqueous samples, promoting their release into the headspace. iljs.org.ng

Mass Spectrometric Detection and Quantification

Mass Spectrometry (MS) is a powerful detection technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a chromatographic system, it offers a high degree of specificity and sensitivity for the identification and quantification of this compound. nih.gov

For GC-MS analysis, electron ionization (EI) is commonly used. This technique produces characteristic fragmentation patterns that serve as a "fingerprint" for compound identification by comparing the obtained spectrum with library data, such as that available in the NIST Mass Spectrometry Data Center. nih.gov For this compound, prominent ions in the EI mass spectrum are observed at m/z 182 (the molecular ion), 150, and 122. nih.gov

For LC-MS, softer ionization techniques like electrospray ionization (ESI) are typically used, which often result in less fragmentation and a prominent molecular ion or a protonated molecule ([M+H]+). coresta.org Tandem mass spectrometry (MS-MS) can further enhance selectivity and is used for robust quantification. nih.gov In this approach, a specific precursor ion (e.g., the protonated molecule of this compound at m/z 183.0652) is selected and fragmented to produce specific product ions, which are then monitored. nih.gov This technique, often referred to as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling accurate quantification at very low levels. coresta.org

Table 3: Mass Spectrometric Data for this compound
TechniqueIonization ModeCharacteristic m/z ValuesSource
GC-MSElectron Ionization (EI)182 (M+), 150 (Top Peak), 122NIST/PubChem nih.gov
MS-MS(Not specified, likely ESI or similar)Precursor Ion [M+H]+: 183.0652; Product Ions: 151.2, 152.3, 139.3NIST/PubChem nih.gov

Integration of Spectroscopic and Chromatographic Methods

The combination of chromatography and mass spectrometry (hyphenated techniques) such as GC-MS and LC-MS/MS provides the highest level of analytical power for analyzing this compound in complex matrices. nih.govd-nb.info The chromatographic component separates the analyte from interfering matrix components, while the mass spectrometer provides definitive identification and sensitive quantification. coresta.org

HS-SPME-GC/MS is a prime example of such an integrated approach, ideal for characterizing volatile profiles. d-nb.info The SPME step isolates and concentrates volatiles, the GC separates them, and the MS identifies each component based on its mass spectrum. nih.gov

Similarly, LC-MS/MS is a robust platform for quantifying non-volatile or thermally sensitive compounds in challenging matrices like human plasma. coresta.org A high-sensitivity LC-MS/MS method has been developed for the related compound methyl salicylate, demonstrating the ability to quantify the analyte at ng/mL levels. coresta.org This method involves a simple protein precipitation step followed by analysis using an HPLC system coupled to a triple quadrupole mass spectrometer operating in MRM mode. coresta.org Such an approach would be directly applicable to the quantification of this compound in biological systems.

Metabolomics and Metabonomics Approaches for Complex Biological Systems (related to methoxysalicylate)

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. While specific metabolomics studies focused exclusively on this compound are not widely documented, this approach is highly relevant for understanding the biological effects of related methoxysalicylate compounds.

For instance, Potassium 4-methoxysalicylate (4MSK), a derivative of salicylic (B10762653) acid, is known to interact with biological systems by inhibiting the enzyme tyrosinase and promoting keratinocyte differentiation in skin cells. nih.gov To fully elucidate such mechanisms and understand the downstream effects, metabolomics would be an invaluable tool. By using advanced analytical platforms like LC-MS/MS or GC-MS, researchers can compare the metabolic profiles of cells or tissues before and after exposure to a methoxysalicylate compound. This can reveal changes in specific metabolic pathways, identify novel biomarkers of effect, and provide a deeper understanding of the compound's mode of action at a systems level. nih.gov These powerful analytical approaches allow for a comprehensive view of the biochemical perturbations caused by the compound within a complex biological system.

Future Research Directions and Unexplored Avenues

Elucidation of Further Biological Mechanisms and Target Identification

Future research will likely focus on a more profound understanding of the biological activities of Methyl 4-methoxysalicylate. While the parent molecule, salicylic (B10762653) acid, and its derivatives are known for their anti-inflammatory and analgesic properties, the specific molecular targets and mechanisms of action for the 4-methoxy substituted variant remain largely uncharted territory.

A crucial area of investigation will be the screening of this compound against a wide array of biological targets. Salicylate-based compounds have been explored as inhibitors of various enzymes, and this provides a logical starting point for investigating this compound. nih.gov For instance, studies on other salicylate (B1505791) derivatives have identified them as potential inhibitors of enzymes like methionine aminopeptidase (B13392206) (MetAP), which is essential for bacterial growth. nih.gov Investigating the inhibitory potential of this compound against MetAP and other key enzymes could unveil novel antibacterial or other therapeutic applications.

High-throughput screening assays, coupled with proteomics and genomics approaches, can be employed to identify specific protein binding partners. Uncovering these interactions will be pivotal in understanding the compound's mode of action and could lead to the identification of novel therapeutic targets.

Design and Synthesis of Next-Generation this compound Analogues

The structural scaffold of this compound offers a versatile platform for the design and synthesis of next-generation analogues with potentially enhanced or novel biological activities. Structure-activity relationship (SAR) studies will be instrumental in this endeavor. By systematically modifying the functional groups on the aromatic ring, researchers can probe the key structural features required for biological activity.

Key modifications could include:

Alteration of the methoxy (B1213986) group at the 4-position to other alkoxy groups of varying chain lengths and branching.

Introduction of different substituents at other positions on the benzene (B151609) ring.

Modification of the methyl ester to other esters, amides, or other functional groups.

The synthesis of these new analogues will require the development of efficient and selective synthetic methodologies. The insights gained from SAR studies will guide the rational design of compounds with improved potency, selectivity, and pharmacokinetic properties.

Advanced Computational Modeling for Predictive Research

Advanced computational modeling techniques offer a powerful tool for accelerating research into this compound and its analogues. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to understand the electronic structure, reactivity, and spectroscopic properties of these molecules. Such studies can provide valuable insights into their chemical behavior and potential interactions with biological targets.

Molecular docking simulations can be utilized to predict the binding modes and affinities of this compound and its derivatives to the active sites of target proteins. This in silico approach can help to prioritize compounds for synthesis and biological testing, thereby streamlining the drug discovery process. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of these compounds with their biological activities, enabling the prediction of the potency of novel analogues.

Sustainable Synthesis and Green Chemistry Approaches for this compound

The development of sustainable and environmentally friendly methods for the synthesis of this compound is a critical area for future research. Traditional synthetic methods often rely on harsh reagents and organic solvents, which can have a significant environmental impact. Green chemistry principles offer a framework for designing more benign synthetic routes.

Promising green chemistry approaches include:

Catalyst-free and solvent-free reactions: Exploring reactions that can proceed efficiently without the need for catalysts or solvents can significantly reduce waste and energy consumption. tandfonline.comfigshare.com

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. chemistryjournals.netnovonesis.comrsc.orgcambridge.orgresearchgate.net Enzymes can operate under mild reaction conditions and in aqueous media, minimizing the environmental footprint of the synthesis.

Use of renewable feedstocks: Investigating the synthesis of this compound from renewable starting materials would further enhance its sustainability profile.

The development of efficient and scalable green synthetic methods will be crucial for the environmentally responsible production of this compound and its derivatives.

Interdisciplinary Research Integrating Chemical Biology and Environmental Science

The unique properties of this compound make it an interesting candidate for interdisciplinary research at the interface of chemical biology and environmental science.

In the realm of chemical biology , the salicylate scaffold can be utilized as a basis for the development of chemical probes to study biological processes. By incorporating reporter groups such as fluorescent tags or photoaffinity labels, researchers can design tools to visualize and identify the molecular targets of salicylates within living cells. This approach could provide unprecedented insights into the complex signaling pathways modulated by these compounds.

From an environmental science perspective, understanding the environmental fate and impact of this compound and related compounds is of growing importance. nih.govnih.gov Studies on the biodegradation and potential ecotoxicity of these compounds are necessary to assess their environmental footprint. Research into how these molecules interact with soil, water, and microorganisms will provide a comprehensive understanding of their environmental behavior. This knowledge is essential for ensuring the safe and sustainable use of these compounds in various applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Methyl 4-methoxysalicylate?

  • Methodology :

  • Synthesis : Prepare via esterification of 4-methoxysalicylic acid with methanol under acid catalysis (e.g., H₂SO₄). Monitor reaction progress using thin-layer chromatography (TLC).
  • Characterization : Confirm purity via HPLC (>98% purity, ). Determine melting point (47–53°C) using a calibrated melting point apparatus . Validate structure via 1H^1H-NMR (e.g., aromatic proton signals at δ 6.3–7.5 ppm) and FT-IR (O–H stretch at ~3300 cm⁻¹, ester C=O at ~1700 cm⁻¹) .

Q. How can researchers ensure reproducibility in the synthesis of this compound?

  • Methodology :

  • Document reaction conditions (temperature, stoichiometry, catalyst concentration) in detail.
  • Include raw data (e.g., TLC plates, NMR spectra) in supplementary materials to allow independent verification .
  • Cross-reference with published protocols for 4-methoxy-substituted salicylate esters to identify critical variables (e.g., solvent choice, reaction time) .

Q. What analytical techniques are essential for assessing the stability of this compound in topical formulations?

  • Methodology :

  • Perform accelerated stability studies under varying temperatures (25°C, 40°C) and humidity (60% RH).
  • Use LC-MS to detect degradation products (e.g., hydrolysis to 4-methoxysalicylic acid).
  • Evaluate photostability via UV-Vis spectroscopy after exposure to simulated sunlight .

Advanced Research Questions

Q. How can computational modeling predict the intermolecular interactions of this compound in co-crystals?

  • Methodology :

  • Use density functional theory (DFT) to calculate hydrogen-bonding energies between this compound and imidazolium ions (e.g., in co-crystals).
  • Validate predictions with single-crystal X-ray diffraction (e.g., triclinic space group P1, unit cell parameters: a=7.3131A˚,b=8.8918A˚a = 7.3131 \, \text{Å}, \, b = 8.8918 \, \text{Å}) .
  • Compare experimental and simulated IR/Raman spectra to confirm interaction sites .

Q. What strategies resolve contradictions in toxicity data for this compound across studies?

  • Methodology :

  • Re-evaluate experimental conditions (e.g., cell lines, exposure duration) from conflicting studies. For example, discrepancies in EC₅₀ values (0.31–1.42) may arise from differing assay protocols .
  • Perform meta-analysis using standardized toxicity metrics (e.g., LD₅₀ normalization) and control for variables like solvent choice (e.g., DMSO vs. aqueous solutions).
  • Validate findings with in vivo models to bridge in vitro-in vivo extrapolation (IVIVE) gaps .

Q. How does the electronic structure of this compound influence its UV-protective efficacy in cosmetic formulations?

  • Methodology :

  • Conduct UV absorption studies (200–400 nm) to map λmax\lambda_{\text{max}} and molar extinction coefficients.
  • Compare with structurally analogous compounds (e.g., 2-hydroxy-4-methoxybenzophenone) to identify substituent effects on absorption .
  • Use time-dependent DFT (TD-DFT) to model excited-state behavior and predict photodegradation pathways .

Q. What methodologies optimize the encapsulation efficiency of this compound in lipid-based drug delivery systems?

  • Methodology :

  • Screen lipid matrices (e.g., Cremophor EL vs. RH40) using phase diagrams and solubility parameters.
  • Quantify encapsulation efficiency via dialysis followed by HPLC analysis.
  • Assess in vitro release kinetics in simulated skin conditions (pH 5.5, 32°C) .

Data Analysis & Reporting

Q. How should researchers handle large datasets from spectroscopic characterization of this compound derivatives?

  • Methodology :

  • Use principal component analysis (PCA) to reduce dimensionality in FT-IR or NMR datasets.
  • Include processed data (e.g., peak assignments, integration ratios) in the main text; archive raw spectra in supplementary materials .
  • Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .

Q. What statistical approaches are robust for analyzing dose-response relationships in toxicity studies?

  • Methodology :

  • Fit data to logistic regression models (e.g., Hill equation) to estimate EC₅₀ values.
  • Report confidence intervals and use ANOVA to compare inter-group variability .
  • Address outliers via Grubbs’ test or robust regression techniques .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.